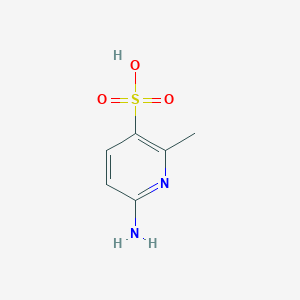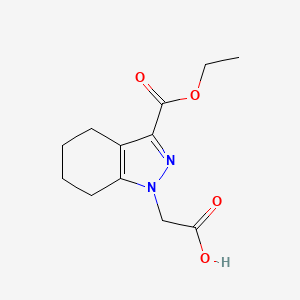
5-(Chloromethyl)-3-(1-(methylsulfonyl)cyclobutyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-3-(1-(methylsulfonyl)cyclobutyl)-1,2,4-oxadiazole is a synthetic organic compound characterized by its unique structure, which includes a chloromethyl group, a methylsulfonyl-substituted cyclobutyl ring, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(1-(methylsulfonyl)cyclobutyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable starting materials under controlled conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving appropriate precursors, such as hydrazides and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-3-(1-(methylsulfonyl)cyclobutyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
5-(Chloromethyl)-3-(1-(methylsulfonyl)cyclobutyl)-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-3-(1-(methylsulfonyl)cyclobutyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Chloromethyl)furfural: Similar in having a chloromethyl group, but differs in the presence of a furan ring instead of an oxadiazole ring.
1-sec-Butyl-5-(chloromethyl)-2-(methylsulfonyl)-1H-imidazole: Shares the chloromethyl and methylsulfonyl groups but has an imidazole ring instead of an oxadiazole ring.
Uniqueness
5-(Chloromethyl)-3-(1-(methylsulfonyl)cyclobutyl)-1,2,4-oxadiazole is unique due to its combination of a cyclobutyl ring, an oxadiazole ring, and the presence of both chloromethyl and methylsulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H11ClN2O3S |
|---|---|
Poids moléculaire |
250.70 g/mol |
Nom IUPAC |
5-(chloromethyl)-3-(1-methylsulfonylcyclobutyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H11ClN2O3S/c1-15(12,13)8(3-2-4-8)7-10-6(5-9)14-11-7/h2-5H2,1H3 |
Clé InChI |
UKYKSWSJLUGBPK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1(CCC1)C2=NOC(=N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


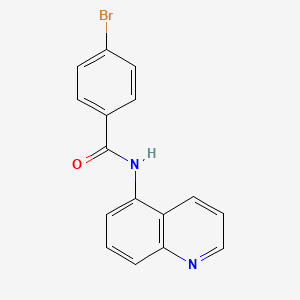
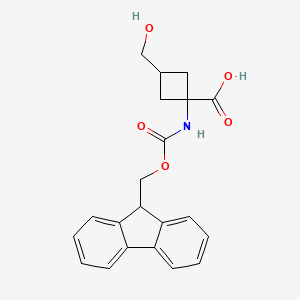
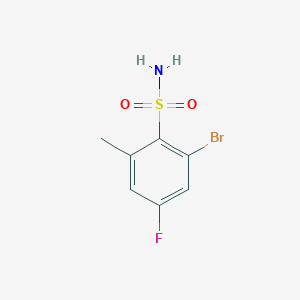
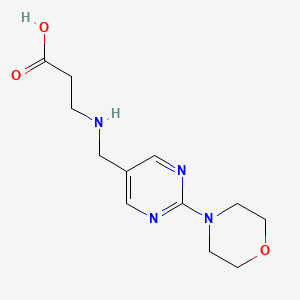

![1-(4-Bromophenyl)-2-azaspiro[3.3]heptane](/img/structure/B12995950.png)
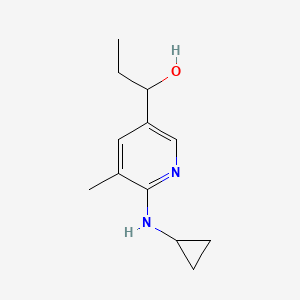
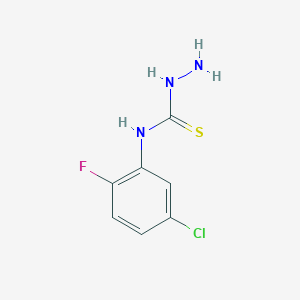
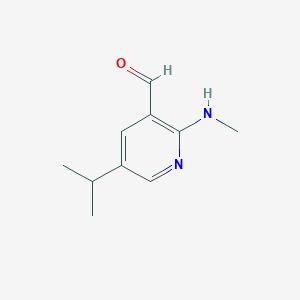
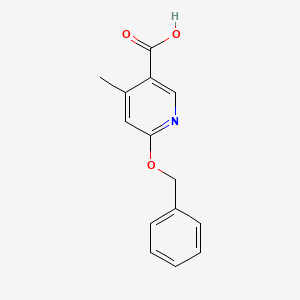
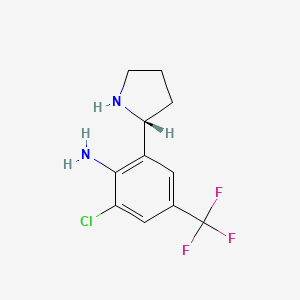
![6-Benzyl-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12995992.png)
